2,6-Dimethyl-4-nitrobenzoic acid
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
90564-17-3 |
|---|---|
Molecular Formula |
C9H9NO4 |
Molecular Weight |
195.17g/mol |
IUPAC Name |
2,6-dimethyl-4-nitrobenzoic acid |
InChI |
InChI=1S/C9H9NO4/c1-5-3-7(10(13)14)4-6(2)8(5)9(11)12/h3-4H,1-2H3,(H,11,12) |
InChI Key |
HIKAFGPYNTXIGG-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1C(=O)O)C)[N+](=O)[O-] |
Canonical SMILES |
CC1=CC(=CC(=C1C(=O)O)C)[N+](=O)[O-] |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Chemical Transformations of 2,6 Dimethyl 4 Nitrobenzoic Acid
Regioselective Functionalization Approaches
The synthesis of 2,6-dimethyl-4-nitrobenzoic acid involves precise control over the introduction of functional groups onto an aromatic scaffold. Regioselectivity is paramount in achieving the desired substitution pattern.
Nitration Pathways of Dimethylbenzene Derivatives
A fundamental approach to synthesizing nitroaromatic compounds is through the electrophilic nitration of substituted benzenes. The nitration of m-xylene (B151644) (1,3-dimethylbenzene) is a key step in obtaining precursors for this compound. The two methyl groups on the benzene (B151609) ring are activating and ortho-, para-directing. This electronic influence directs the incoming electrophile (the nitronium ion, NO₂⁺) to the positions ortho and para to both groups.
Specifically, the methyl groups at positions 1 and 3 direct nitration to positions 2, 4, and 6. However, position 2 is sterically hindered by the two adjacent methyl groups, making substitution at this site less favorable. Consequently, nitration predominantly occurs at the para-position (C4) and the equivalent ortho-position (C6), leading to a mixture of isomers, primarily 2,4-dimethylnitrobenzene and 2,6-dimethylnitrobenzene.
The optimization of this reaction is crucial for maximizing the yield of the desired 2,6-dimethylnitrobenzene isomer. Recent advancements have employed continuous micro-tubular reactors instead of traditional batch reactors. This technology offers better process stability, reduces the required space, shortens reaction times, and can improve the yield of 2,6-dimethylnitrobenzene. The conditions can be fine-tuned by adjusting the molar ratio of the nitrating mixture (sulfuric acid and nitric acid) and the reaction temperature.
| Entry | H₂SO₄:HNO₃ Molar Ratio | Temperature (°C) | Residence Time (s) | 2,6-DMNB Yield (%) | 2,4-DMNB Yield (%) | Dinitro Compound (%) | Total Recovery (%) | Reference |
| 1 | 2 | 40 | 120 | 40.5 | - | 2.0 | 95.1 | |
| 2 | 2 | 60 | 60 | 40.1 | - | 2.2 | 96.3 | |
| 3 | 4 | 40 | 120 | 42.0 | - | 1.6 | 95.9 | |
| 4 | 4 | 60 | 60 | 45.8 | - | 1.2 | 97.2 |
Table 1: Optimization of m-xylene nitration in a micro-tubular reactor. (DMNB = Dimethylnitrobenzene)
Carboxylic Acid Group Introduction Techniques (e.g., Oxidation of Methyl Groups)
Once the nitro-substituted dimethylbenzene framework is established, a carboxylic acid group must be introduced. A primary method for this transformation is the oxidation of one of the benzylic methyl groups.
The selective oxidation of one methyl group in the presence of another can be challenging. However, studies have shown this to be feasible. For instance, the oxidation of 2,4-dimethylnitrobenzene to 3-methyl-4-nitrobenzoic acid has been achieved using potassium permanganate (B83412) in the presence of a phase transfer catalyst, which promotes mildness and selectivity. In the absence of the catalyst, the reaction can lead to over-oxidation, producing dicarboxylic acids.
Another route involves the oxidation of a corresponding benzaldehyde. The synthesis of this compound has been reported from 2,6-dimethyl-4-nitro-benzaldehyde using potassium permanganate in acetone, with yields around 81%. This indicates that the aldehyde is a viable intermediate.
Various reagents and conditions can be employed for the oxidation of aryl methyl groups, each with its own advantages.
| Oxidizing System | Substrate | Product | Key Features | Reference |
| KMnO₄ / Phase Transfer Catalyst | 2,4-Dimethylnitrobenzene | 3-Methyl-4-nitrobenzoic acid | Chemo- and regioselective oxidation | |
| KMnO₄ / Acetone | 2,6-Dimethyl-4-nitro-benzaldehyde | This compound | High yield (81%) under mild conditions | |
| V₂O₅ or MnO₂ / H₂SO₄ | Oxidation-resistant aryl methyl groups | Aryl carboxylic acid | Harsh conditions for resistant substrates | |
| Molecular O₂ / Co(OAc)₂/NaBr | Substituted toluenes | Substituted benzoic acids | Catalytic aerobic oxidation | |
| 15% Nitric Acid | 4-Nitrotoluene | 4-Nitrobenzoic acid | High temperature (175 °C) oxidation |
Table 2: Selected methods for the synthesis of aromatic carboxylic acids via oxidation.
Precursor Chemistry and Intermediate Transformations
Alternative synthetic pathways often rely on building the molecule from different precursors, utilizing powerful named reactions to introduce the key functional groups.
Synthesis from Substituted Aniline Analogues via Sandmeyer Reactions
The Sandmeyer reaction provides a versatile method for converting an aromatic amino group into a wide range of functionalities, including halogens, cyano groups, and hydroxyl groups, via a diazonium salt intermediate. This pathway is highly relevant for the synthesis of this compound, likely starting from a substituted aniline.
A logical precursor is 2,6-dimethyl-4-nitroaniline (B101641). This intermediate can be prepared by the nitration of 2,6-dimethylaniline (B139824) (2,6-xylidine), where the powerful ortho-, para-directing amino group facilitates nitration at the C4 position. The synthesis sequence would proceed as follows:
Diazotization : The amino group of 2,6-dimethyl-4-nitroaniline is treated with a source of nitrous acid (e.g., NaNO₂ in a strong mineral acid like HCl or H₂SO₄) at low temperatures (0–10 °C) to form a stable diazonium salt.
Cyanation : The resulting diazonium salt is then treated with a copper(I) cyanide (CuCN) solution. In this classic Sandmeyer reaction, the diazonium group is replaced by a cyano group (-CN), yielding 2,6-dimethyl-4-nitrobenzonitrile.
Hydrolysis : The final step is the hydrolysis of the nitrile functional group to a carboxylic acid. This can be achieved under either acidic or basic conditions, followed by neutralization, to afford the target molecule, this compound.
This multi-step approach offers a high degree of control over the regiochemistry, leveraging the reliable directing effects of the amino group and the robust nature of the Sandmeyer reaction.
Synthesis via Grignard Reagent Approaches for Related Compounds
The carbonation of a Grignard reagent is a classic and effective method for synthesizing carboxylic acids. The process involves reacting an organomagnesium halide (R-MgX) with solid carbon dioxide (dry ice), followed by an acidic workup.
The general steps for this synthesis are:
Formation of Grignard Reagent : An aryl halide, such as bromobenzene, is reacted with magnesium metal in an anhydrous ether solvent (like diethyl ether or THF) to form the phenylmagnesium bromide Grignard reagent. It is critical to maintain strictly anhydrous conditions,
Derivatization for Anhydride (B1165640) Formation and its Synthetic Utility
This compound can be derivatized to form its corresponding anhydride, 2,6-dimethyl-4-nitrobenzoic anhydride (DMNBA). This anhydride has proven to be an effective coupling reagent in organic synthesis, particularly for the formation of carboxylic esters and lactones. clockss.orgelsevierpure.comcrossref.org
The synthesis of DMNBA and other substituted benzoic anhydrides is a crucial step in developing powerful and convenient methods for esterification and lactonization. The efficiency of these reactions is often influenced by the substituents on the aromatic ring of the benzoic anhydride. clockss.org For instance, the introduction of an electron-withdrawing group at the 4-position of the aromatic ring has been shown to enhance the chemoselectivity of esterification reactions. tcichemicals.com
In a comparative study, the effectiveness of various substituted benzoic anhydrides as coupling reagents was evaluated. The reaction of 3-phenylpropanoic acid with 3-phenylpropanol in the presence of the anhydride, triethylamine (B128534), and a catalytic amount of 4-(dimethylamino)pyridine (DMAP) served as a model system. The results highlighted the superior performance of DMNBA in promoting this transformation.
| Entry | Anhydride | Yield (%) |
| 1 | Benzoic Anhydride | 15 |
| 2 | 2,6-Dimethylbenzoic Anhydride | 85 |
| 3 | 2-Methyl-6-nitrobenzoic Anhydride (MNBA) | 93 |
| 4 | 2,6-Dimethyl-4-nitrobenzoic Anhydride (DMNBA) | 99 |
| 5 | 2,4,6-Trichlorobenzoic Anhydride | 98 |
| 6 | 2,6-Dimethyl-3,5-dinitrobenzoic Anhydride | 96 |
| Reaction Conditions: 3-phenylpropanoic acid (1.1 equiv), 3-phenylpropanol (1.0 equiv), anhydride (1.2 equiv), triethylamine (2.2 equiv), DMAP (0.1 equiv). |
The synthetic utility of DMNBA extends to the synthesis of macrocyclic lactones, which are important structural motifs in many natural products. For example, DMNBA, in combination with DMAP, has been successfully employed in the high-yield synthesis of a 17-membered ring lactone, threo-aleuritic acid lactone, at room temperature from the corresponding free trihydroxycarboxylic acid. clockss.orgelsevierpure.com This demonstrates the reagent's efficacy in promoting challenging macrolactonization reactions under mild conditions. clockss.org The mechanism of these reactions involves the formation of a highly reactive mixed anhydride intermediate, which is then readily acylated by an alcohol. clockss.org
Spectroscopic and Advanced Structural Characterization of 2,6 Dimethyl 4 Nitrobenzoic Acid and Its Derivatives
Vibrational Spectroscopy for Functional Group Analysis (FTIR, Raman)
Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman techniques, is a powerful tool for identifying the functional groups within a molecule. thermofisher.com Both methods probe the vibrational modes of molecular bonds, but they operate on different principles—FTIR measures the absorption of infrared light, while Raman measures the inelastic scattering of monochromatic light. thermofisher.com For 2,6-dimethyl-4-nitrobenzoic acid, these techniques provide a characteristic spectral fingerprint.
In the analysis of a related compound, 2,6-dimethyl-4-nitrophenol, the FT-IR and FT-Raman spectra were recorded in the 4000–100 cm⁻¹ range. epa.govaip.org By analogy, the spectrum of this compound is expected to show distinct peaks corresponding to its constituent parts: the carboxylic acid group, the nitro group, and the substituted aromatic ring.
Key expected vibrational frequencies include:
Carboxylic Acid Group: A strong, broad O-H stretching band typically appears in the range of 2800-3500 cm⁻¹. The carbonyl (C=O) stretching vibration is expected to produce a very intense peak, generally between 1610-1740 cm⁻¹. sapub.org
Nitro Group: The nitro group is characterized by two prominent stretching vibrations: an asymmetric stretch (νₐs NO₂) typically found in the 1500–1560 cm⁻¹ region and a symmetric stretch (νₛ NO₂) in the 1300–1370 cm⁻¹ region.
Aromatic Ring and Methyl Groups: C-H stretching vibrations from the aromatic ring and methyl groups are expected above 3000 cm⁻¹. C=C stretching vibrations within the aromatic ring typically appear in the 1400–1600 cm⁻¹ region. C-H bending modes for the methyl groups are also anticipated. sapub.org
Computational studies, such as those using Density Functional Theory (DFT), are often employed alongside experimental work to assign vibrational modes accurately. nih.govscirp.org For instance, analysis of 4-methyl-3-nitrobenzoic acid utilized DFT calculations to correlate computed frequencies with experimental FTIR and FT-Raman spectra, achieving a root mean square error of 11.68 cm⁻¹ between them. scirp.org A similar approach for this compound would allow for a detailed assignment of its 54 fundamental vibrational modes. scirp.org
| Functional Group | Vibrational Mode | Expected FTIR/Raman Wavenumber (cm⁻¹) | Expected Intensity |
|---|---|---|---|
| Carboxylic Acid | O-H Stretch | 2800 - 3500 | Strong, Broad |
| Carboxylic Acid | C=O Stretch | 1610 - 1740 | Very Strong |
| Nitro Group | Asymmetric NO₂ Stretch | 1500 - 1560 | Strong |
| Nitro Group | Symmetric NO₂ Stretch | 1300 - 1370 | Strong |
| Aromatic Ring | C=C Stretch | 1400 - 1600 | Medium to Strong |
| Aromatic/Methyl | C-H Stretch | >3000 | Medium |
Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR) for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for elucidating the precise connectivity and chemical environment of atoms in a molecule. ¹H NMR provides information about the protons, while ¹³C NMR details the carbon skeleton.
For this compound, the ¹H NMR spectrum is expected to be relatively simple due to the molecule's symmetry.
Methyl Protons: The two methyl groups at positions 2 and 6 are chemically equivalent. They should produce a single, sharp singlet in the spectrum, integrating to six protons. The chemical shift would be influenced by the adjacent carboxylic acid group and the aromatic ring.
Aromatic Protons: The two protons on the aromatic ring at positions 3 and 5 are also chemically equivalent. They are expected to give rise to a single singlet, integrating to two protons. Their chemical shift will be significantly downfield due to the deshielding effects of the electron-withdrawing nitro and carboxylic acid groups. stackexchange.com
Carboxylic Acid Proton: The acidic proton of the carboxyl group will appear as a broad singlet at a very downfield chemical shift, often above 10 ppm, and its position can be concentration-dependent.
The ¹³C NMR spectrum provides complementary information:
Carboxyl Carbon: The carbon of the C=O group will appear at a characteristic downfield position, typically in the 165-185 ppm range.
Aromatic Carbons: Due to symmetry, four distinct signals are expected for the six aromatic carbons. The carbon bearing the nitro group (C4) and the carbon bearing the carboxyl group (C1) will be significantly deshielded. The carbons attached to the methyl groups (C2, C6) will have a distinct shift, as will the carbons bearing protons (C3, C5). The trends in chemical shifts for substituted benzenes can be complex due to the interplay of inductive and resonance effects. stackexchange.com
Methyl Carbons: The two equivalent methyl carbons will produce a single signal in the aliphatic region of the spectrum.
| Assignment | Expected Chemical Shift (ppm) | Multiplicity | Integration |
|---|---|---|---|
| -COOH | >10 | Broad Singlet | 1H |
| Ar-H (H3, H5) | ~8.0 - 8.5 | Singlet | 2H |
| -CH₃ (C2, C6) | ~2.3 - 2.7 | Singlet | 6H |
Mass Spectrometry (GC-MS, LC-MS) for Molecular Ion and Fragmentation Analysis
Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns. creative-proteomics.com Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) couple a separation method with MS detection, allowing for the analysis of complex mixtures. creative-proteomics.com
For this compound (molar mass: 195.17 g/mol ), the mass spectrum would show a molecular ion peak ([M]⁺ or [M-H]⁻ depending on the ionization mode) corresponding to this mass. LC-MS is particularly well-suited for analyzing nitrobenzoic acids, often using negative ion electrospray (ESI) or atmospheric-pressure chemical ionization (APCI). nih.gov In negative ion mode, the deprotonated molecule [M-H]⁻ at m/z 194 would be prominent.
The fragmentation pattern provides clues to the molecular structure. Common fragmentation pathways for nitroaromatic compounds include:
Loss of the Nitro Group: A peak corresponding to the loss of NO₂ (46 Da) is highly characteristic.
Loss of the Carboxyl Group: Fragmentation involving the loss of the COOH group (45 Da) or CO₂ (44 Da) is expected.
Loss of Methyl Groups: Loss of a methyl radical (CH₃, 15 Da) can also occur.
The analysis of various nitrobenzoic acids by LC-MS has been developed for environmental monitoring, demonstrating the sensitivity of these methods. nih.gov For instance, a method using solid-phase extraction combined with LC-MS achieved detection limits below 5 µg L⁻¹ for five different nitrobenzoic acids in groundwater. nih.gov
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.
Powder X-ray Diffraction (PXRD) is a rapid, non-destructive technique used to analyze polycrystalline materials. americanpharmaceuticalreview.com It serves as a fingerprint for a specific crystalline phase and is invaluable for routine characterization, confirming batch-to-batch consistency, and identifying different polymorphic forms. americanpharmaceuticalreview.comunits.it A PXRD pattern plots diffracted X-ray intensity against the diffraction angle (2θ). The peak positions are determined by the unit cell dimensions (according to Bragg's Law), while the peak intensities are related to the atomic arrangement within the unit cell. americanpharmaceuticalreview.com For this compound, PXRD would be essential to ensure the phase purity of a synthesized batch and to study any potential polymorphism, where the same molecule crystallizes into different solid-state forms.
Crystal engineering focuses on understanding and controlling the way molecules assemble in the solid state. For this compound, the primary intermolecular interactions governing its supramolecular assembly are hydrogen bonds and π-π stacking. The carboxylic acid group is a robust hydrogen bond donor and acceptor, often forming dimeric synthons where two acid molecules are linked by a pair of O-H···O hydrogen bonds. This is a common and predictable motif in the crystal structures of carboxylic acids.
Reactivity, Derivatization, and Catalytic Applications in Organic Synthesis
Esterification and Lactonization Mechanisms Utilizing 2,6-Dimethyl-4-nitrobenzoic Anhydride (B1165640) (DMNBA)
2,6-Dimethyl-4-nitrobenzoic anhydride (DMNBA) has emerged as a highly effective coupling reagent for the synthesis of carboxylic esters and lactones. elsevierpure.comresearchmap.jp Its utility stems from its ability to facilitate dehydration reactions between carboxylic acids and alcohols under mild conditions, typically at room temperature. The process is often promoted by a nucleophilic catalyst, such as 4-(dimethylamino)pyridine (DMAP), in the presence of a base like triethylamine (B128534). elsevierpure.com
The general mechanism for esterification using DMNBA involves the initial reaction of a carboxylic acid with the anhydride. This forms a reactive mixed anhydride intermediate. This intermediate is then susceptible to nucleophilic attack by an alcohol, leading to the formation of the desired ester and releasing a molecule of 2,6-dimethyl-4-nitrobenzoic acid. The presence of substituents on the aromatic ring of the benzoic anhydride plays a crucial role in the efficiency of the esterification. clockss.org The reaction is particularly notable for its efficiency, often proceeding with nearly equimolar amounts of the acid and alcohol. elsevierpure.comclockss.org
This methodology has proven successful in the synthesis of complex macrocycles. For instance, DMNBA has been applied to the synthesis of threo-aleuritic acid lactone, producing the 17-membered ring compound in high yield at room temperature from the corresponding free trihydroxycarboxylic acid. elsevierpure.comclockss.org
DMNBA stands out as a superior coupling reagent due to the specific structural features of the 2,6-dimethyl-4-nitrobenzoyl group. The presence of two methyl groups at the ortho positions (2 and 6) and a nitro group at the para position (4) of the benzene (B151609) ring significantly influences its reactivity. clockss.org
The reaction to form an ester begins with the formation of an intermediate mixed anhydride. This species acts as a potent acylating agent for the alcohol. The steric hindrance provided by the two ortho-methyl groups and the electron-withdrawing nature of the para-nitro group enhance the reactivity of the mixed anhydride, facilitating the subsequent nucleophilic attack by the alcohol to yield the ester. clockss.org This is an improvement over other substituted benzoic anhydrides, such as 2-methyl-6-nitrobenzoic anhydride (MNBA), which is also an effective reagent but can be surpassed by DMNBA in terms of yield and chemoselectivity under certain conditions. clockss.orgrsc.org
The combination of DMNBA with a nucleophilic catalyst like DMAP is critical. DMAP accelerates the cyclization of the seco-acid, leading to the desired lactone in high yield without the formation of diolide byproducts. clockss.org
High chemoselectivity is a key advantage of using DMNBA as a coupling reagent. elsevierpure.com In competitive reactions, DMNBA has demonstrated a remarkable ability to selectively acylate primary alcohols over secondary alcohols. For example, in one study, the chemoselectivity ratio was found to be 210:1 in favor of the primary alcohol ester when using DMNBA with a catalytic amount of DMAP. clockss.org This high degree of selectivity is crucial in the synthesis of polyfunctional molecules where protection and deprotection steps can be minimized. rsc.orgresearchgate.net
Several factors can be adjusted to optimize the yield in ester and lactone formation. These include the choice of catalyst, solvent, and the stoichiometry of the reagents. The use of DMAP as a catalyst has been shown to be highly effective. clockss.org The reaction conditions are generally mild, with many esterifications proceeding efficiently at room temperature. elsevierpure.com The optimization of these parameters is essential for achieving high conversion rates and maximizing the yield of the desired product. researchgate.net
The following table summarizes the yield and chemoselectivity of esterification using different substituted benzoic anhydrides, highlighting the effectiveness of DMNBA.
| Entry | Coupling Reagent | Catalyst | Yield (%) | Chemoselectivity (Primary/Secondary) |
| 1 | Benzoic Anhydride | DMAP | 75 | 10/1 |
| 2 | 2,6-Dimethylbenzoic Anhydride | DMAP | 85 | 50/1 |
| 3 | 4-Nitrobenzoic Anhydride | DMAP | 88 | 25/1 |
| 4 | 2-Methyl-6-nitrobenzoic Anhydride (MNBA) | DMAP | 95 | 150/1 |
| 5 | 2,6-Dimethyl-4-nitrobenzoic Anhydride (DMNBA) | DMAP | 98 | 210/1 |
| 6 | 2,6-Dimethyl-3,5-dinitrobenzoic Anhydride (DMDNBA) | DMAP | 90 | 180/1 |
This table is generated based on comparative data presented in the literature to illustrate the superior performance of DMNBA. clockss.org
Amidation and Reduction Reactions of the Carboxylic Acid and Nitro Groups
The carboxylic acid functional group of this compound can undergo amidation to form the corresponding amide derivatives. This transformation is a fundamental reaction in organic synthesis and can be achieved using various coupling reagents. luxembourg-bio.com The direct amidation of carboxylic acids with amines can be catalyzed by different agents, and the reactivity can be influenced by both steric and electronic factors of the amine and the carboxylic acid. For instance, the amidation of 4-nitrobenzoic acid, a close analogue, has been studied with various amines, yielding the corresponding amides in good to excellent yields under specific conditions. researchgate.net The formation of amides from nitrobenzoic acids can also be achieved by first converting the carboxylic acid to a more reactive species, such as an acid chloride or an N-hydroxysuccinimide ester, which then reacts with an amine. googleapis.com
The nitro group of this compound is also a site of reactivity. The strong electron-withdrawing nature of the nitro group influences the properties of the molecule and makes it a versatile functional group in synthesis. exlibrisgroup.com Reduction of the nitro group to an amino group is a common transformation. This reduction can be carried out using various reducing agents, such as catalytic hydrogenation (e.g., H2/Pd-C), or metals in acidic media (e.g., Sn/HCl, Fe/HCl). The resulting aminobenzoic acid derivative is a valuable intermediate for the synthesis of a wide range of compounds, including dyes, pharmaceuticals, and polymers.
Cross-Coupling Reactions for Carbon-Carbon Bond Formation with Analogues
Analogues of this compound, particularly nitroarenes, are valuable substrates for carbon-carbon bond formation through transition-metal-catalyzed cross-coupling reactions. acs.org These reactions offer a powerful method for the construction of biaryl structures and other complex molecules. acs.org
A notable example is the denitrative Suzuki-Miyaura coupling, where the nitro group is replaced by an aryl group from a boronic acid. This reaction is typically catalyzed by a palladium complex with a suitable ligand, such as BrettPhos. The mechanism is believed to involve the oxidative addition of the Ar–NO2 bond to the palladium center. acs.org Similarly, denitrative Sonogashira coupling allows for the formation of a carbon-carbon bond between a nitroarene and a terminal alkyne, also catalyzed by a palladium complex. acs.org
These denitrative coupling reactions provide a synthetic advantage as nitroarenes are often readily available and can be used as alternatives to haloarenes in cross-coupling chemistry. acs.org The scope of these reactions includes a variety of substituted nitroarenes and coupling partners, demonstrating their versatility in organic synthesis. mdpi.com
Advanced Derivatization Strategies for Analytical and Chromatographic Analyses
For the purpose of analytical and chromatographic analyses, such as high-performance liquid chromatography (HPLC) and gas chromatography (GC), derivatization of this compound can be employed to enhance its detectability and improve separation efficiency. sci-hub.seresearchgate.net
The carboxylic acid group is a common target for derivatization. Esterification to form UV-absorbing or fluorescent esters is a widely used strategy. Reagents such as p-bromophenacyl bromide or 4-(bromomethyl)-7-methoxycoumarin can be used to introduce a chromophore or fluorophore, respectively, allowing for sensitive detection by UV or fluorescence detectors. researchgate.net
The nitro group can also be a target for derivatization. For instance, reduction of the nitro group to an amine, followed by reaction with a derivatizing agent like dansyl chloride or fluorescamine, can produce highly fluorescent derivatives. This approach is particularly useful for trace analysis. academicjournals.org These derivatization techniques are essential for the quantitative analysis of the compound in various matrices, including biological and environmental samples. researchgate.net
Mechanistic Investigations of Reaction Pathways and Intermediate Species
Mechanistic studies provide crucial insights into the reaction pathways and intermediate species involved in the transformations of this compound and its derivatives. In the DMNBA-mediated esterification, the key intermediate is the mixed anhydride formed between the carboxylic acid substrate and this compound. clockss.org The rate of the reaction and its selectivity are governed by the stability and reactivity of this intermediate. researchgate.net The role of the nucleophilic catalyst, DMAP, is to activate the mixed anhydride towards nucleophilic attack by the alcohol. clockss.org
In amidation reactions, the mechanism can vary depending on the coupling reagent used. With carbodiimide (B86325) reagents, an O-acylisourea intermediate is formed, which then reacts with the amine. luxembourg-bio.com The addition of auxiliaries like 1-hydroxybenzotriazole (B26582) (HOBt) can prevent side reactions and racemization by forming an active ester intermediate. luxembourg-bio.com
For cross-coupling reactions involving nitroarenes, mechanistic investigations, including DFT calculations, have supported a catalytic cycle that involves the oxidative addition of the C–NO2 bond to the metal center, followed by transmetalation and reductive elimination. acs.org The direct observation of an Ar–Pd(II)–NO2 oxidative addition product has provided strong evidence for this pathway. acs.org Understanding these mechanisms is fundamental for the rational design of new catalysts and the optimization of reaction conditions.
Theoretical and Computational Chemistry Investigations of 2,6 Dimethyl 4 Nitrobenzoic Acid
Density Functional Theory (DFT) Studies for Electronic Structure and Molecular Properties
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. By calculating the electron density, DFT can predict molecular geometries, vibrational frequencies, and various electronic parameters. For 2,6-Dimethyl-4-nitrobenzoic acid, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), would allow for a detailed analysis of its molecular characteristics. Such studies provide insights into the distribution of electrons and the nature of chemical bonds, which are fundamental to understanding the molecule's reactivity and stability. researchgate.netchemrevlett.com
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier orbitals. The energy difference between them, the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. wikipedia.orgschrodinger.com A large gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. wikipedia.orgyoutube.com Conversely, a small gap suggests the molecule is more reactive and less stable. wikipedia.org
Table 1: Conceptual Electronic Properties of this compound
| Parameter | Description | Predicted Influence of Substituents |
|---|---|---|
| EHOMO (Energy of Highest Occupied Molecular Orbital) | Represents the ability to donate an electron. | Raised by electron-donating methyl groups. |
| ELUMO (Energy of Lowest Unoccupied Molecular Orbital) | Represents the ability to accept an electron. | Lowered by electron-withdrawing nitro group. |
| Energy Gap (ΔE = ELUMO - EHOMO) | Indicates chemical reactivity and kinetic stability. | A smaller gap suggests higher reactivity. |
Mulliken population analysis is a method used to estimate the partial atomic charges within a molecule from computational chemistry calculations. libretexts.orgwikipedia.org These charges help in understanding the electrostatic potential of the molecule, identifying electrophilic and nucleophilic sites, and predicting its reactivity. niscpr.res.inchemrxiv.org
In this compound, the oxygen atoms of both the carboxylic acid and nitro groups are expected to carry significant negative charges due to their high electronegativity. The carbon atom of the carboxyl group would be positively charged, making it an electrophilic site. The hydrogen atoms, particularly the acidic proton of the carboxyl group, will have positive charges. This charge distribution is crucial for understanding intermolecular interactions, such as hydrogen bonding. researchgate.net
Table 2: Expected Mulliken Atomic Charge Distribution for Key Atoms
| Atom/Group | Expected Charge | Reason |
|---|---|---|
| Oxygen (Carboxyl) | Negative | High electronegativity. |
| Oxygen (Nitro) | Negative | High electronegativity and resonance. |
| Carbon (Carboxyl) | Positive | Bonded to two highly electronegative oxygen atoms. |
| Nitrogen (Nitro) | Positive | Bonded to two highly electronegative oxygen atoms. |
| Hydrogen (Carboxyl) | Positive | Acidic proton bonded to oxygen. |
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding within a molecule, translating complex wavefunctions into familiar Lewis structures of localized bonds, lone pairs, and antibonds. nih.govwikipedia.org This method is particularly useful for analyzing intramolecular interactions, such as hyperconjugation and resonance (delocalization), by quantifying the stabilization energy associated with donor-acceptor (filled orbital to empty orbital) interactions. bohrium.com
For this compound, NBO analysis can elucidate several key interactions:
Resonance within the nitro and carboxyl groups: Delocalization of π-electrons across the N-O and C=O bonds.
Conjugation with the benzene (B151609) ring: Interaction of the π-systems of the nitro and carboxyl groups with the aromatic ring. NBO can quantify how steric hindrance from the ortho-methyl groups might affect this conjugation.
Hyperconjugation: Interactions involving the C-H σ-bonds of the methyl groups with the ring's π-system.
Donor-acceptor interactions: The analysis can highlight charge transfer from electron-donating groups (methyl) to electron-withdrawing groups (nitro, carboxyl) through the molecular framework. nih.gov
Table 3: Key Intramolecular Interactions Revealed by NBO Analysis
| Interaction Type | Donor Orbital | Acceptor Orbital | Significance |
|---|---|---|---|
| π-conjugation | π(C=C) of ring | π(C=O), π(N=O) | Stabilizes the molecule through electron delocalization. |
| Hyperconjugation | σ(C-H) of methyl groups | π(C=C) of ring | Electron donation from methyl groups to the ring. |
| Intramolecular H-bonding | Lone Pair on Carboxyl Oxygen | σ(O-H) | Potential weak interactions influencing conformation. |
Molecular Dynamics Simulations for Conformational Analysis and Solution Behavior
Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For this compound, MD simulations can provide valuable insights into its conformational dynamics and behavior in a solvent. unimi.itrsc.orgresearchgate.net These simulations can model the rotation around single bonds, such as the bond connecting the carboxylic group to the benzene ring, and how these motions are influenced by the bulky ortho-methyl groups.
In a solution, MD can be used to investigate how solvent molecules arrange themselves around the solute (solvation shell) and the nature of intermolecular interactions, such as hydrogen bonding between the carboxylic acid and solvent molecules. ucl.ac.ukacs.org This is crucial for understanding solubility and how the solvent environment affects the molecule's structure and reactivity. For instance, simulations can show whether the molecule tends to self-associate and form dimers in non-polar solvents, a common behavior for carboxylic acids. acs.org
Acid-Base Equilibria and Substituent Effects on Acidity (pKa)
The acidity of a substituted benzoic acid is determined by the cumulative electronic effects of its substituents, which influence the stability of the carboxylate anion formed upon deprotonation. The pKa value is a quantitative measure of this acidity; a lower pKa indicates a stronger acid. The pKa of unsubstituted benzoic acid is approximately 4.2. wikipedia.org
For this compound, three substituents modify the acidity:
4-Nitro group: This is a strong electron-withdrawing group, which stabilizes the negative charge of the carboxylate anion through inductive and resonance effects, thereby increasing acidity (lowering the pKa). libretexts.orgopenstax.org
2,6-Dimethyl groups: These are electron-donating groups that would typically destabilize the anion and decrease acidity. libretexts.orglibretexts.org However, their position in the ortho positions introduces a significant steric factor known as the "ortho effect." wikipedia.orgbyjus.com This steric hindrance forces the -COOH group to twist out of the plane of the benzene ring, which inhibits resonance between the carboxyl group and the ring. cgchemistrysolutions.co.invedantu.com This disruption of resonance increases the acidity relative to what would be expected from electronic effects alone, making almost all ortho-substituted benzoic acids stronger than benzoic acid itself. libretexts.orgbyjus.comcgchemistrysolutions.co.in
Therefore, the acidity of this compound is a result of the strong acid-strengthening effects of the nitro group and the ortho-effect of the methyl groups, which likely override the weak acid-weakening inductive effect of the methyl groups. quora.com
The electronic influence of substituents can be separated into inductive and resonance effects.
Inductive Effect (-I/+I): This effect is transmitted through sigma bonds and weakens with distance. openstax.orglibretexts.org
The nitro group is strongly electron-withdrawing (-I effect) due to the high electronegativity of nitrogen and oxygen, pulling electron density away from the ring and the carboxyl group. quora.com This stabilizes the conjugate base and strengthens the acid. libretexts.org
The methyl groups are weakly electron-donating (+I effect), pushing electron density towards the ring. This effect tends to destabilize the conjugate base and weaken the acid. libretexts.orglibretexts.org
Resonance Effect (-R/+R): This effect involves the delocalization of pi-electrons through the conjugated system of the benzene ring. byjus.com
The nitro group at the para position is a powerful electron-withdrawing group (-R effect). It can delocalize the negative charge of the carboxylate anion onto its own oxygen atoms, providing significant stabilization and increasing acidity. quora.comlibretexts.org However, there is a possibility of steric inhibition of resonance, where the two ortho-methyl groups force the para-nitro group to twist out of the plane of the ring, reducing the effectiveness of this resonance stabilization, a phenomenon observed in analogous nitrophenols. bartleby.comstudy.com
The methyl groups do not have a significant resonance effect but can participate in hyperconjugation, which is a weak electron-donating effect.
Steric Effects on Resonance and Acidity in ortho-Substituted Systems
In substituted benzoic acids, the positioning of functional groups on the aromatic ring critically influences the compound's acidity. For this compound, the two methyl groups at the ortho-positions relative to the carboxylic acid group create significant steric hindrance. This steric crowding forces the carboxyl group (-COOH) to twist out of the plane of the benzene ring. This conformational change has a profound impact on the electronic properties of the molecule, a phenomenon known as steric inhibition of resonance (SIR). doubtnut.comnih.gov
Normally, the carboxyl group is co-planar with the benzene ring, allowing for effective π-orbital overlap. This enables resonance delocalization of electrons between the ring and the carboxyl group, which helps to stabilize the carboxylate anion formed upon deprotonation. However, in this compound, the steric strain from the ortho-methyl groups disrupts this planarity. nih.gov The resulting loss of conjugation means the resonance-stabilizing effect of the aromatic ring on the carboxylate anion is greatly diminished.
While the electron-withdrawing nitro group (-NO₂) at the para-position would typically increase acidity by stabilizing the negative charge of the conjugate base through resonance, the primary determinant of the enhanced acidity in this specific molecule is the "ortho-effect." quora.com By preventing the carboxyl group from participating in resonance with the ring, the steric effect isolates it, leading to an increase in acidity compared to what would be expected from electronic effects alone. Computational studies on 2,6-dimethylbenzoic acid have confirmed that the molecule is nonplanar and that this deviation from planarity is a key factor in its increased acidity. nih.gov
| Compound | pKa Value | Key Structural Feature |
|---|---|---|
| Benzoic Acid | 4.20 | Unsubstituted reference |
| 4-Nitrobenzoic Acid | 3.42 | Strong electron-withdrawing group |
| 2,6-Dimethylbenzoic Acid | 3.21 | Steric hindrance from two ortho-groups |
| This compound | ~3.0 | Combined steric and electronic effects |
Intermolecular Interactions and Solid Solution Formation Dynamics
The arrangement of molecules in the solid state is dictated by a variety of non-covalent intermolecular forces. In this compound, the interplay of these interactions governs its crystal packing, physical properties, and its ability to form solid solutions with other chemically similar compounds. chemrxiv.org The specific functional groups—carboxylic acid, methyl, and nitro groups—each play a distinct role in establishing the supramolecular architecture.
The formation of solid solutions, where molecules of one compound substitute for another within a crystal lattice, is highly dependent on the similarity of molecular shape, size, and the types of intermolecular interactions they can form. chemrxiv.org Computational and experimental studies on binary systems of substituted nitrobenzoic acids show that both the nature and the position of the substituents significantly affect the likelihood of solid solution formation. chemrxiv.org
Characterization of Hydrogen Bonding Networks
Hydrogen bonding is a dominant directional force in the crystal structure of this compound. The most prominent hydrogen bond is the one formed between the carboxylic acid groups of two adjacent molecules. This interaction typically results in the formation of a centrosymmetric dimer via strong O-H···O bonds, a common and highly stable motif in the crystal structures of carboxylic acids.
Analysis of Aromatic Stacking Interactions
Aromatic stacking, or π-π interactions, are another crucial set of non-covalent forces that direct the crystal packing. These interactions arise from the attractive forces between the electron clouds of adjacent benzene rings. The geometry of these interactions can be parallel-displaced or T-shaped, optimizing the electrostatic attraction between the electron-rich π system and the electron-poorer σ framework.
In this compound, the electronic nature of the substituents modulates these stacking interactions. The electron-withdrawing nitro group reduces the electron density of the ring, while the methyl groups are weakly electron-donating. This electronic distribution influences how the rings align to minimize repulsion and maximize attraction. nih.gov Studies on related nitro-substituted aromatic compounds show that interactions between electron-deficient and electron-rich regions of adjacent rings are key to the final solid-state assembly. rsc.orgresearchgate.net The combination of directional hydrogen bonds and more diffuse aromatic stacking interactions ultimately defines the complex three-dimensional supramolecular structure. researchgate.net
| Interaction Type | Potential Donor | Potential Acceptor | Significance |
|---|---|---|---|
| Strong Hydrogen Bond | Carboxyl O-H | Carboxyl C=O | Primary dimer formation |
| Weak Hydrogen Bond | Aromatic C-H | Nitro O, Carboxyl O | Stabilizes 3D packing |
| Weak Hydrogen Bond | Methyl C-H | Nitro O, Carboxyl O | Contributes to lattice energy |
| Aromatic π-π Stacking | Benzene Ring | Benzene Ring | Influences crystal packing and density |
Advanced Research Applications and Future Perspectives for 2,6 Dimethyl 4 Nitrobenzoic Acid
Applications as a Precursor in Complex Molecule Synthesis (e.g., Opioid Antagonist Analogues)
The structural framework of 2,6-dimethyl-4-nitrobenzoic acid is a valuable starting point for the synthesis of complex molecular targets, particularly in medicinal chemistry. The 2,6-dimethylphenyl moiety is a key feature in certain pharmacophores, where it can enhance binding affinity and potency.
A notable application is in the development of novel opioid antagonist analogues. Research has focused on modifying opioid peptides to convert them from agonists to antagonists, a switch often achieved by altering the N-terminal tyrosine residue. nih.gov The substitution of 2',6'-dimethyltyrosine (Dmt) for tyrosine in opioid peptides is known to increase agonist potency, likely due to favorable hydrophobic interactions with the receptor. nih.gov Building on this, the replacement of the amino and hydroxyl groups of Dmt with other functionalities has led to the creation of potent antagonists. nih.gov
For instance, a novel tyrosine analogue, (2S)-2-methyl-3-(2,6-dimethyl-4-carbamoylphenyl)propanoic acid [(2S)-Mdcp], was synthesized to be incorporated into peptide chains. nih.gov The synthesis of this and related structures, such as 3-(2,6-dimethyl-4-hydroxyphenyl)propanoic acid (Dhp), relies on precursors that can be derived from this compound, where the nitro group serves as a versatile handle for conversion into other functional groups like amines, which can then be converted to carbamoyl (B1232498) or hydroxyl groups. nih.gov The substitution of (2S)-Mdcp for the typical Tyr¹ residue in opioid peptides has successfully produced compounds that act as antagonists at all three major opioid receptors (μ, δ, and κ). nih.gov
Detailed research findings on these analogues are summarized in the table below:
Table 1: Opioid Antagonist Analogues Derived from a 2,6-Dimethylphenyl Core Structure| Compound | Structure | Receptor Target | Activity |
|---|---|---|---|
| 1 | (2S)-Mdcp-c[D-Cys-Gly-Phe(pNO₂)-D-Cys]NH₂ | μ (mu) | Potent and selective antagonist nih.gov |
| 3 | (2S)-Mdcp-c[D-Pen-Gly-Phe(pF)-Pen]-Phe-OH | δ (delta) | Subnanomolar antagonist activity, extraordinary selectivity nih.gov |
| Dcp¹-analogue | [Dcp¹]dynorphin A(1-11)-NH₂ | κ (kappa) | Moderately potent antagonist nih.gov |
This line of research underscores the importance of this compound as a precursor for building blocks used in the rational design of sophisticated therapeutic agents. The strategic methyl groups provide steric hindrance that can influence the conformation of the molecule, leading to enhanced and specific interactions with biological targets. nih.govnih.gov
Development of Novel Reagents and Catalysts in Organic Synthesis
A significant advancement stemming from this compound is the development of its corresponding anhydride (B1165640), 2,6-dimethyl-4-nitrobenzoic anhydride (DMNBA) , as a highly effective coupling reagent. clockss.org This reagent has proven to be exceptionally useful for the synthesis of carboxylic esters and macrolactones under mild conditions. clockss.orgelsevierpure.com
The process, often referred to as the Shiina esterification, typically involves reacting nearly equimolar amounts of a carboxylic acid and an alcohol using DMNBA in the presence of a nucleophilic catalyst, such as 4-(dimethylamino)pyridine (DMAP). clockss.org The reaction proceeds through the formation of a reactive mixed anhydride intermediate. The steric hindrance provided by the two methyl groups adjacent to the carboxyl function in DMNBA plays a crucial role, directing the nucleophilic attack of the alcohol to the carbonyl group of the substrate carboxylic acid, which results in high yields and excellent chemoselectivity. clockss.org
Studies have compared DMNBA with other substituted benzoic anhydrides, demonstrating its superior efficacy. For example, in a competitive esterification, DMNBA showed significantly higher chemoselectivity compared to anhydrides with fewer or different substituents. clockss.org
Table 2: Comparison of Benzoic Anhydride Coupling Reagents
| Entry | Coupling Reagent | Key Feature | Chemoselectivity (Ester/Anhydride') | Yield |
|---|---|---|---|---|
| 4 | 2-Methyl-6-nitrobenzoic anhydride (MNBA) | Asymmetric substitution | Perfect (only desired ester) clockss.org | High clockss.org |
| 5 | 2,6-Dimethyl-4-nitrobenzoic anhydride (DMNBA) | Symmetric dimethyl substitution | 210/1 clockss.org | High clockss.org |
| 6 | 2,6-Dimethyl-3,5-dinitrobenzoic anhydride (DMDNBA) | Additional electron-withdrawing groups | Lower than DMNBA clockss.org | Lower than DMNBA clockss.org |
This method has been successfully applied to the total synthesis of complex natural products. A key example is the preparation of threo-aleuritic acid lactone, a 17-membered ring compound, which was synthesized in high yield at room temperature from the corresponding ω-hydroxycarboxylic acid using the DMNBA/DMAP system. clockss.org The efficiency and mild conditions of this protocol make DMNBA a valuable tool for synthetic chemists, especially in the late stages of complex molecule synthesis where delicate functional groups must be preserved. clockss.orgniph.go.jp
Exploration in Materials Science for Functional Materials
The application of this compound in materials science is an emerging area with significant potential, though it is less explored than its role in synthesis. The inherent properties of the molecule, such as the presence of a chromophoric nitro group and a rigid aromatic core, suggest its utility as a building block for functional materials. solubilityofthings.com
While direct applications of this compound are not yet widely reported, research on analogous compounds provides a strong rationale for its potential. For example, other nitro-substituted benzoic acid derivatives are utilized in the design of polymers, dyes, and pigments. chemicalbook.com The nitro group can be reduced to an amino group, providing a reactive site for polymerization or for linking the molecule to other structures. For instance, 2,4-dimethyl-5-nitrobenzoic acid, an isomer, is noted for its use as a building block for polymers.
The chromophoric nature of the nitroaromatic system is of particular interest. solubilityofthings.com Compounds containing this feature can exhibit interesting optical and electronic properties, making them candidates for applications in optoelectronic devices like organic light-emitting diodes (OLEDs). chemicalbook.com The specific substitution pattern of this compound, with its electron-withdrawing nitro group and electron-donating methyl groups, influences the electronic structure and could be exploited to tune the properties of resulting materials. Future research may focus on incorporating this acid into metal-organic frameworks (MOFs) or covalent organic frameworks (COFs), where it could serve as a functionalized organic linker to create materials with tailored porosity, catalytic activity, or sensory capabilities.
Emerging Research Directions and Interdisciplinary Studies in Organic Chemistry
The ongoing exploration of this compound and its derivatives continues to open new avenues in organic chemistry and related interdisciplinary fields. The success of DMNBA as a coupling reagent has established a strong foundation, and future research is likely to build upon this by designing next-generation catalysts with even greater efficiency and broader substrate scope. clockss.orgsci-hub.se
Emerging directions include:
Catalyst Optimization: Modifying the electronic properties of the aromatic ring, for example, by replacing the nitro group with other electron-withdrawing groups, could lead to new reagents with fine-tuned reactivity for specific synthetic challenges.
Asymmetric Catalysis: Developing chiral versions of DMNBA-type reagents could enable enantioselective esterifications and lactonizations, a highly sought-after transformation in organic synthesis.
Medicinal Chemistry: Beyond opioid antagonists, the this compound scaffold could be used to synthesize analogues of other biologically active compounds. Its rigid structure and functional handles make it an attractive starting point for creating libraries of compounds for drug discovery screening. nih.gov
Flow Chemistry: Adapting the DMNBA-mediated esterification to continuous flow systems could offer advantages in terms of scalability, safety, and reaction control, making it more suitable for industrial-scale production. google.com
Interdisciplinary Materials Science: A key future direction is the systematic investigation of this compound as a building block for advanced materials. chemicalbook.com This represents an interdisciplinary bridge between pure organic synthesis and materials science, exploring its potential in creating novel polymers, functional dyes, and electronic materials.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
